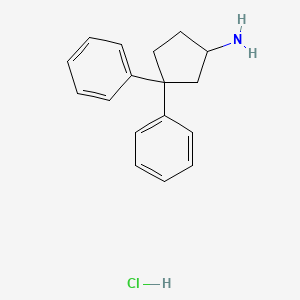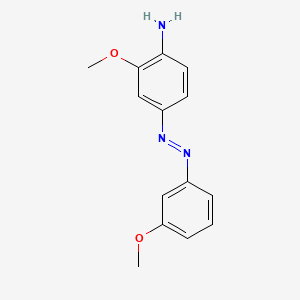
2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This specific compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine typically involves the diazotization of 3-methoxyaniline followed by azo coupling with 2-methoxyaniline. The reaction conditions often include acidic environments, such as hydrochloric acid, to facilitate the diazotization process. Industrial production methods may involve large-scale batch reactions with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like bromine
Scientific Research Applications
2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of optoelectronic materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine include other azobenzenes such as 4-methoxyazobenzene and 2-methoxy-5-trifluoromethylbenzenamine. Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
64398-70-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methoxy-4-[(3-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-12-5-3-4-10(8-12)16-17-11-6-7-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3 |
InChI Key |
PBDGMZAZBIABHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



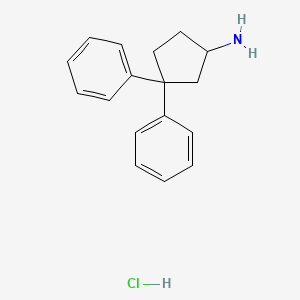
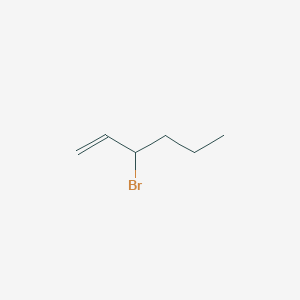
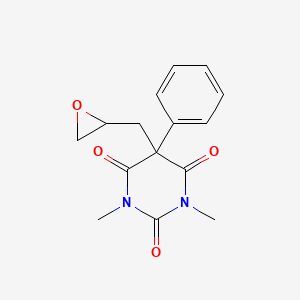
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)


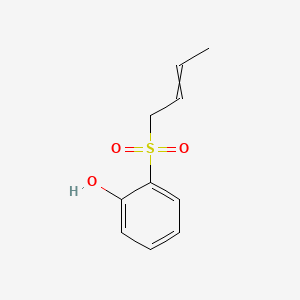
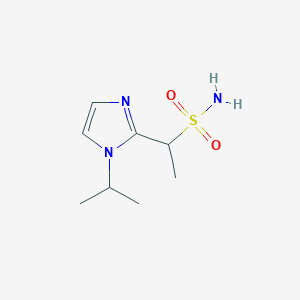
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)


